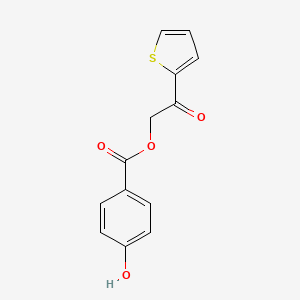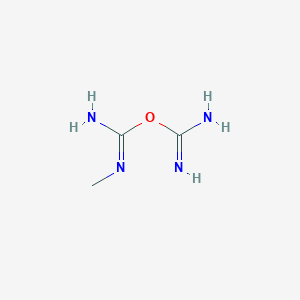
4(1H)-Quinolinone, 7-chloro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- is a heterocyclic compound with a quinolinone core structure. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the quinolinone ring. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 7-chloro-2,3-dimethylaniline as a starting material, which undergoes cyclization with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinolinone ring, potentially converting it to a dihydroquinolinone derivative.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of 7-chloro-2,3-dimethylquinolin-4-carboxylic acid.
Reduction: Formation of 7-chloro-2,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-one.
Substitution: Formation of 7-amino-2,3-dimethylquinolin-4-one or 7-thio-2,3-dimethylquinolin-4-one.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of dyes and pigments due to its stable chromophore.
- Potential application in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- varies depending on its application. In antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4(1H)-Quinolinone, 7-chloro-2-methyl-: Lacks the additional methyl group at the 3rd position, which may affect its biological activity and chemical reactivity.
4(1H)-Quinolinone, 7-chloro-3-methyl-: Similar to the above compound but with the methyl group at the 3rd position instead of the 2nd.
4(1H)-Quinolinone, 7-chloro-: Lacks both methyl groups, which can significantly alter its properties.
Uniqueness: The presence of both methyl groups at the 2nd and 3rd positions in 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- contributes to its unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
7-chloro-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-7(2)13-10-5-8(12)3-4-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DWLRDLYNHOBBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

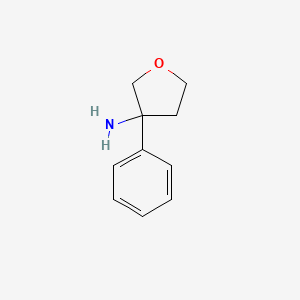
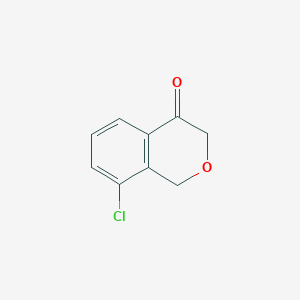
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
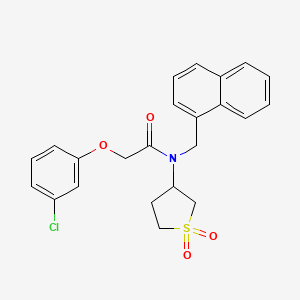
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

